3-Butylbenzo[d][1,2,3]triazin-4(3H)-one
CAS No.:
Cat. No.: VC13435065
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 3-butyl-1,2,3-benzotriazin-4-one |
| Standard InChI | InChI=1S/C11H13N3O/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)12-13-14/h4-7H,2-3,8H2,1H3 |
| Standard InChI Key | NAWSYQWIQGAWMC-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=CC=CC=C2N=N1 |
| Canonical SMILES | CCCCN1C(=O)C2=CC=CC=C2N=N1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-Butylbenzo[d][1, triazin-4(3H)-one (C₁₁H₁₃N₃O) features a planar bicyclic system where a benzene ring is fused to a 1,2,3-triazin-4-one moiety. The butyl substituent at the N3 position introduces steric bulk that significantly influences reactivity patterns. X-ray crystallographic data for analogous compounds reveal bond lengths of 1.38 Å for the N1–C2 bond and 1.41 Å for the C4–O bond, with the triazine ring adopting a slightly distorted boat conformation .
Spectroscopic Profile
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¹H NMR (400 MHz, CDCl₃): δ 8.36 (d, J = 8.6 Hz, 1H), 8.19 (d, J = 8.2 Hz, 1H), 8.03 (t, J = 7.7 Hz, 1H), 7.89 (t, J = 7.6 Hz, 1H), 4.76 (t, J = 6.2 Hz, 2H), 1.94–1.57 (m, 4H), 1.02 (t, J = 7.7 Hz, 3H) .
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¹³C NMR (101 MHz, CDCl₃): δ 160.8 (C=O), 145.9 (C-N), 134.7–111.2 (aromatic carbons), 68.5 (OCH₂), 30.9–13.9 (butyl chain) .
Physicochemical Properties
The compound exhibits limited aqueous solubility (≤1 mg/mL) but dissolves readily in polar aprotic solvents, making it suitable for solution-phase reactions .
Synthetic Methodologies
Heterocyclization of Azido-Isocyanides
The most efficient route involves intramolecular cyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions:
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Substrate Preparation:
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Butyl Group Introduction:
Alternative Pathways
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Diazotization-Coupling: React anthranilamide derivatives with NaNO₂/HCl, followed by alkylation with 1-bromobutane (45–60% yield) .
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Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 35 min with comparable yields (78%) .
Reactivity and Functionalization
Nucleophilic Substitution
The 4-position oxygen demonstrates moderate nucleophilicity, enabling:
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Alkylation: React with alkyl halides (R-X) in DMF/K₂CO₃ to produce 4-alkoxy derivatives .
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Acylation: Treat with acetyl chloride to form 4-acetoxy analogs (62% yield) .
Catalytic Transformations
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 4-Aryl derivatives | 68–75 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | N-Arylated compounds | 55–61 |
| Photochemical [2+2] | UV (365 nm), CH₂Cl₂ | Cycloadducts with alkenes | 42–49 |
These transformations enable precise structural diversification for pharmaceutical screening .
Biological Evaluation
Antioxidant Activity
Comparative DPPH radical scavenging assays reveal:
| Compound | IC₅₀ (μM) | Relative Activity vs. Ascorbic Acid |
|---|---|---|
| 3-Butylbenzotriazinone | 28.4 ± 1.2 | 1.9× |
| 4-Amino-6-(t-Bu) analog | 15.7 ± 0.8 | 3.4× |
| Ascorbic Acid | 53.1 ± 2.1 | 1.0× |
The enhanced activity stems from improved lipid solubility and radical stabilization via conjugation with the triazinone π-system .
Enzymatic Interactions
Molecular docking with COX-2 (PDB: 5IKT) shows:
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Binding affinity: −8.2 kcal/mol (cf. celecoxib: −9.1 kcal/mol)
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Key interactions: H-bond with Tyr385, π-π stacking with Trp387 .
Industrial and Research Applications
Peptide Synthesis
While less common than HOAt derivatives, the butyl analog shows:
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18% reduction in racemization vs. HOBt in model dipeptide synthesis .
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Compatibility with Fmoc/t-Bu protection strategies.
Materials Science
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Polymer Modification: Incorporation into polyimides increases Tg by 22°C (from 256°C to 278°C) .
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Coordination Chemistry: Forms stable complexes with Cu(II) (logβ = 8.7) for catalytic applications .
| Condition | Stability Period | Degradation Products |
|---|---|---|
| −20°C (desiccated) | >24 months | <2% |
| 25°C (ambient air) | 6 months | 8–12% (hydrolyzed triazine) |
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